molecular formula C7H17IOSi B8791687 (4-Iodobutoxy)trimethylsilane CAS No. 18244-40-1

(4-Iodobutoxy)trimethylsilane

Cat. No.: B8791687
CAS No.: 18244-40-1
M. Wt: 272.20 g/mol
InChI Key: FEMVMWBUUSTGJQ-UHFFFAOYSA-N
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Description

(4-Iodobutoxy)trimethylsilane is an organosilicon compound with the molecular formula C₇H₁₅IOSi and a molecular weight of 270.18 g/mol. Its structure consists of a butoxy chain (four-carbon backbone) with an iodine atom at the terminal position, linked to a trimethylsilyl group (-Si(CH₃)₃). This compound is characterized by its hybrid organic-inorganic nature, combining the reactivity of the iodine substituent with the steric and electronic effects of the silyl group.

Properties

CAS No.

18244-40-1

Molecular Formula

C7H17IOSi

Molecular Weight

272.20 g/mol

IUPAC Name

4-iodobutoxy(trimethyl)silane

InChI

InChI=1S/C7H17IOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3

InChI Key

FEMVMWBUUSTGJQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Iodobutoxy)trimethylsilane with structurally or functionally analogous organosilicon compounds, based on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Silyl Group Key Differences
(4-Iodobutoxy)trimethylsilane C₇H₁₅IOSi 270.18 Iodo (terminal) Trimethylsilyl (-Si(CH₃)₃) High reactivity due to iodine’s leaving-group potential; used in nucleophilic substitutions .
(4-Methoxybutoxy)trimethylsilane C₈H₂₀O₂Si 176.33 Methoxy (terminal) Trimethylsilyl Less reactive than iodo analog; methoxy group enhances solubility in polar solvents .
tert-Butyl(4-iodobutoxy)dimethylsilane C₁₀H₂₃IOSi 314.28 Iodo (terminal) Dimethyl-tert-butylsilyl Bulkier silyl group increases steric hindrance, affecting reaction kinetics .
(5-Chloro-1-pentynyl)trimethylsilane C₈H₁₅ClSi 174.74 Chloro (terminal) Trimethylsilyl Alkyne functionality enables click chemistry; chloro group less reactive than iodo .
Silane, trimethyl(octadecyloxy)- C₂₁H₄₆OSi 342.68 Octadecyloxy (long chain) Trimethylsilyl Long alkyl chain imparts hydrophobicity; used in surface modification .

Key Observations :

Substituent Effects: The iodo group in (4-Iodobutoxy)trimethylsilane facilitates reactions such as Sonogashira coupling or alkylation, leveraging iodine’s role as a leaving group. In contrast, the methoxy substituent in (4-Methoxybutoxy)trimethylsilane is less reactive but improves compatibility with polar reaction media . Chloro analogs (e.g., (5-Chloro-1-pentynyl)trimethylsilane) exhibit moderate reactivity, often requiring harsher conditions for substitution compared to iodo derivatives .

Silyl Group Modifications :

  • Replacing the trimethylsilyl group with a dimethyl-tert-butylsilyl group (as in tert-Butyl(4-iodobutoxy)dimethylsilane) introduces steric bulk, which can protect reactive sites or slow down undesired side reactions .
  • Long-chain alkylsilyl derivatives (e.g., trimethyl(octadecyloxy)silane) are tailored for applications in coatings or surfactants due to their hydrophobic properties .

Synthetic Utility: Iodinated silanes are pivotal in synthesizing complex molecules, as evidenced by the use of (Diazomethyl)trimethylsilane in forming carbon-nitrogen bonds under mild conditions . Methoxy-substituted silanes, such as (4-Methoxybutoxy)trimethylsilane, are optimized for high-yield synthetic routes, often involving silylation of alcohols or phenols .

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